molecular formula C18H16FN3O3S B2974060 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole CAS No. 2034285-93-1

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2974060
CAS No.: 2034285-93-1
M. Wt: 373.4
InChI Key: JZFBYHNFBDLWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a novel chemical entity featuring the 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its unique bioisosteric properties and wide spectrum of biological activities . This compound is specifically designed for research and development applications in drug discovery. The 1,2,4-oxadiazole core is known to demonstrate bioisosteric equivalence with ester and amide moieties, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . The integration of a sulfonylated pyrrolidine group and a phenyl substituent makes this molecule a valuable scaffold for constructing potential therapeutic agents. Researchers can explore its utility across a broad range of pharmacological activities, consistent with the profile of 1,2,4-oxadiazole derivatives, which include antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) related activities . This compound is intended for use in biochemical assays, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-16(15)26(23,24)22-11-10-14(12-22)17-20-18(25-21-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFBYHNFBDLWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or cancer.

    Materials Science: It can be used in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Key structural variations among 1,2,4-oxadiazole derivatives include substitutions on the phenyl rings, modifications to the pyrrolidine/pyrrolidinyl groups, and alterations in sulfonyl or alkyl substituents. Below is a comparative analysis:

Compound Name Key Structural Differences Physicochemical Properties Biological/Functional Relevance
3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole Pyrrolidine-3-yl group with 2-fluorophenylsulfonyl substituent Higher polarity due to sulfonyl group; MW ~357.3 (estimated) Potential CNS activity (sulfonyl groups often enhance blood-brain barrier penetration)
3-(1-((2-Ethylphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole 2-Ethylphenylsulfonyl instead of 2-fluorophenylsulfonyl Increased hydrophobicity (ethyl group); MW ~367.4 (estimated) Altered pharmacokinetics due to reduced electronegativity
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Trifluoromethyl-pyrrolidine and 3-fluorophenyl substituents MW 301.24; higher lipophilicity (CF₃ group) Enhanced metabolic stability (CF₃ groups resist oxidation)
3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole Lacks pyrrolidine-sulfonyl moiety; methyl substitution on phenyl MW 236.27; lower polarity Limited bioactivity due to absence of sulfonyl/pyrrolidine motifs
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Piperidine ring instead of pyrrolidine; trifluoromethylphenyl substituent MW 297.25; rigid piperidine core Potential kinase inhibition (piperidine scaffolds common in drug design)

Physicochemical and Pharmacokinetic Insights

  • Electron-Withdrawing vs. In contrast, ethyl or methyl groups (e.g., 2-ethylphenylsulfonyl) reduce polarity, favoring passive diffusion .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) may confer conformational flexibility, influencing target selectivity .
  • Trifluoromethyl Groups : Compounds like 3-(3-fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole exhibit increased metabolic resistance and lipophilicity, advantageous for prolonged half-lives .

Biological Activity

The compound 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its diverse biological activities. Its structure features a pyrrolidine moiety with a sulfonyl group attached to a 2-fluorophenyl group, and an oxadiazole ring, which is known for its pharmacological potential. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18FN3O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

This compound is characterized by:

  • Oxadiazole ring : Known for its bioisosteric properties.
  • Pyrrolidine moiety : Enhances interaction with biological targets.
  • Sulfonyl group : Imparts unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

A comparative study highlighted that certain oxadiazole derivatives achieved IC50 values ranging from 0.12 to 2.78 µM against these cell lines, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis through pathways such as p53 activation and caspase cleavage .

Antimicrobial Activity

The oxadiazole scaffold has also been associated with antimicrobial properties. Compounds derived from similar structures have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of the fluorinated phenyl group in the structure may enhance lipophilicity and improve membrane penetration, contributing to the antimicrobial efficacy .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokine production and modulate immune responses . This makes them potential candidates for treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The oxadiazole ring may interact with various receptors or proteins involved in cellular signaling pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in studies involving related compounds.

Research Findings

A summary of relevant research findings regarding the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Anticancer ActivityIC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells
Antimicrobial ActivitySignificant antibacterial activity against E. coli and P. aeruginosa
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Mechanism StudiesInduction of apoptosis via p53 pathway activation

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

  • Case Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to Tamoxifen, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy : A series of oxadiazoles were tested against various pathogenic bacteria, yielding promising results that warrant further investigation into their clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.